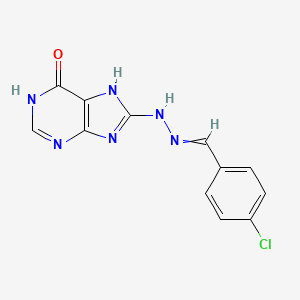
3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide, also known as MPP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. MPP has shown promise as a potential therapeutic agent for a range of conditions, including pain, inflammation, and anxiety.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide is primarily through its inhibition of FAAH. This leads to increased levels of endocannabinoids, which can activate cannabinoid receptors in the body. The activation of these receptors has been linked to a range of physiological effects, including pain relief, reduced inflammation, and reduced anxiety.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide has been shown to have a range of biochemical and physiological effects in preclinical studies. These include analgesic effects in models of acute and chronic pain, anti-inflammatory effects in models of inflammation, and anxiolytic effects in models of anxiety. 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide in lab experiments is its potency and selectivity as a FAAH inhibitor. This allows for precise control over the levels of endocannabinoids in the body and enables researchers to study the effects of these compounds in a controlled manner. However, one limitation of using 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Orientations Futures
There are several future directions for research on 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide and its potential therapeutic applications. One area of interest is the development of more potent and selective FAAH inhibitors, which may have improved efficacy and reduced side effects compared to existing compounds. Another area of interest is the investigation of the potential neuroprotective effects of 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide and other FAAH inhibitors, which may have implications for the treatment of neurodegenerative diseases. Finally, the potential use of 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide in combination with other drugs or therapies is an area of ongoing research, with the aim of improving the efficacy and safety of existing treatments.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide involves several steps, starting with the reaction of 4-methoxybenzaldehyde with phenylacetic acid to form the corresponding chalcone. This is then reacted with pyridine-4-carboxaldehyde in the presence of a base to form the final product, 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide. The synthesis of 3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide has been optimized to improve yield and purity, and several variations of the reaction conditions have been reported in the literature.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In particular, it has been shown to be a potent inhibitor of FAAH, leading to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This, in turn, has been linked to a range of physiological effects, including analgesia, anti-inflammatory activity, and anxiolytic effects.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-20-9-7-19(8-10-20)21(18-5-3-2-4-6-18)15-22(25)24-16-17-11-13-23-14-12-17/h2-14,21H,15-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWDZAKWRBCCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NCC2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-3-phenyl-N-(4-pyridinylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6082618.png)
![3-[(3-methoxyphenoxy)methyl]-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B6082621.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone](/img/structure/B6082633.png)
![3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B6082652.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B6082670.png)
![N-methyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B6082677.png)
![N-(4-bromophenyl)-4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B6082680.png)
![4-(2,3-dimethoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6082687.png)
![methyl N-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}-N-methylglycinate](/img/structure/B6082694.png)

![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6082708.png)
![1-(3-bromophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6082713.png)
![4-[4-(2-isopropylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6082717.png)
![(3,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6082720.png)